

validation of gastrin antibody recognition

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Compound Focus: [Leu15]-Gastrin I (human)

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Comparison of Gastrin Immunoassays

Assay / Test Name	Format / Principle	Target Analyte	Key Performance Metrics	Reference / Source
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| **DxPG80 Test** | Sandwich ELISA | hPG80 (human circulating progastrin) | • **LOD:** 1 pM • **LOQ:** 3.3 pM • **Specificity:** No cross-reactivity with hG17-Gly, hG17-NH2, or CTFP. • **Linearity:** 0-50 pM. | [1] | | **Time-Resolved Fluorescence Immunoassay (TRFIA)** | TRFIA based on immunomagnetic beads | Gastrin-17 (G-17) | • **LOD:** 0.1 pmol/L • **LOQ:** 0.3 pmol/L • **Recovery Rate:** 97.8% - 106.5% • **Linearity:** Up to 240 pmol/L. • Demonstrates higher sensitivity and a wider linear range than conventional ELISA. | [2] | | **GastroPanel (ELISA & LFA)** | • ELISA • Lateral Flow Assay (LFA) | G-17, PGI, PGII, *H. pylori* IgG | • Both formats show strong diagnostic agreement for atrophic gastritis. • LFA provides a rapid, point-of-care alternative with comparable specificity to ELISA. | [3] | | **Radioimmunoassay (RIA) Kit** | Radioimmunoassay | Gastrin (primarily Gastrin-17) | • Used in clinical studies to define a **normal cut-off** of 126 pg/mL for gastritis diagnosis. | [4] | | **Automated Chemiluminescent Assay (Mayo Clinic)** | Automated Immunometric Assay | Gastrin | • **Reference Range:** < 100 pg/mL. Used for investigation of gastrinoma, Zollinger-Ellison syndrome, and achlorhydria. | [5] |

Experimental Protocols for Key Assays

For researchers looking to implement or understand these methods, here are the detailed experimental workflows for two of the key assays.

DxPG80 Test (Sandwich ELISA) for Progastrin [1]

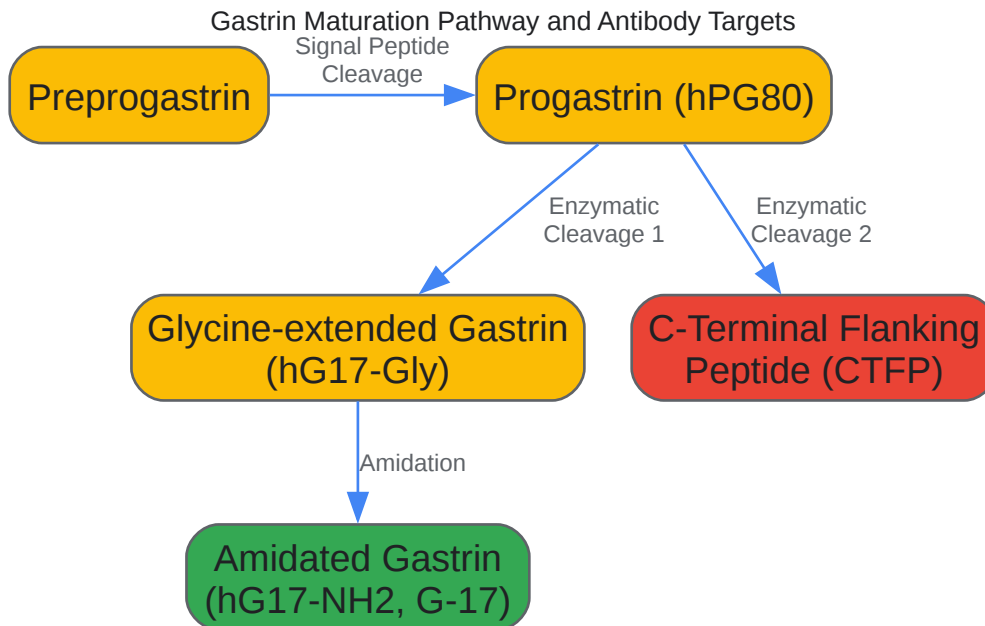
- **Antibody Generation:** Antibodies were generated against specific N-terminal (residues 1-14) and C-terminal (residues 55-80) epitopes of the full-length progastrin molecule (hPG80).
- **Specificity Validation:** Specificity was confirmed via direct ELISA, showing no cross-reactivity with other gastrin-gene derived peptides like amidated gastrin (hG17-NH₂), glycine-extended gastrin (hG17-Gly), or the C-Terminal Flanking Peptide (CTFP).
- **Assay Procedure:**
 - **Coating:** The capture antibody (a monoclonal antibody against the C-terminus) is coated onto the plate.
 - **Incubation:** EDTA plasma samples and standards are added and incubated.
 - **Detection:** A detection antibody (an immunopurified rabbit polyclonal antibody against the N-terminus) is added.
 - **Quantification:** A sandwich complex is formed, and quantification is achieved with an enzyme-conjugated secondary antibody and a colorimetric substrate.
- **Performance Evaluation:** The test's trueness, accuracy, and precision were evaluated, with all variability measures falling within the recommended 20% relative error.

Time-Resolved Fluorescence Immunoassay (TRFIA) for Gastrin-17 [2]

- **Principle:** This assay uses immunomagnetic beads coated with a monoclonal anti-G-17 antibody as the solid phase and a Eu³⁺-labeled antibody for time-resolved fluorescence detection.
- **Assay Procedure:**
 - **Reaction:** A mixture of serum sample, immunomagnetic beads, and Eu³⁺-labeled antibody is incubated.
 - **Capture:** G-17 in the sample forms a "sandwich" complex with the antibodies on the beads.
 - **Separation & Washing:** A magnetic field is applied to separate the beads from the solution, and unbound materials are washed away.
 - **Detection:** The fluorescence intensity of the Eu³⁺ on the beads is measured, which is proportional to the concentration of G-17 in the sample.
- **Advantages:** This method avoids the use of large enzyme labels, which can potentially block antibody binding sites, leading to improved stability, sensitivity, and a wider linear range compared to traditional ELISA.

Gastrin Maturation and Antibody Recognition

To fully understand what different antibodies detect, it's helpful to visualize the gastrin maturation pathway. The diagram below illustrates how preprogastrin is processed into various bioactive and precursor forms, each representing a potential target for immunoassays.



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This diagram shows that antibodies can be designed to target specific forms along this pathway. For instance:

- The **DxPG80** test is highly specific for the full-length **progastrin (hPG80)** precursor, which is a biomarker for cancer [1].
- Most conventional clinical tests, like the TRFIA and RIA mentioned, are designed to detect the mature, biologically active **Amidated Gastrin (G-17)** [2] [4].

Key Validation Parameters and Considerations

When comparing gastrin antibodies and assays, your validation guide should focus on these critical parameters, which are highlighted in the search results:

- **Analyte Specificity:** This is paramount. Clearly define which molecular form of gastrin the antibody recognizes (e.g., G-17, G-34, progastrin). A good validation demonstrates **lack of cross-reactivity**

with other gastrin-derived peptides, as seen with the DxPG80 test [1].

- **Sensitivity (LOD/LOQ):** The minimum detectable (LOD) and quantifiable (LOQ) concentrations are crucial for assessing the assay's utility for detecting low analyte levels, especially in early disease screening [2] [1].
- **Dynamic Range and Linearity:** The range of concentrations over which the assay provides accurate and proportional results is vital for clinical and research applications without the need for sample dilution [2] [1].
- **Clinical Correlation:** For a guide aimed at drug development, linking assay results to clinical outcomes adds significant value. For example, elevated gastrin levels have been correlated with more aggressive tumor features and poorer overall survival in gastric cancer [6].

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